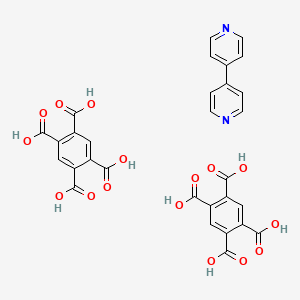Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine
CAS No.: 637025-02-6
Cat. No.: VC16880331
Molecular Formula: C30H20N2O16
Molecular Weight: 664.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 637025-02-6 |
|---|---|
| Molecular Formula | C30H20N2O16 |
| Molecular Weight | 664.5 g/mol |
| IUPAC Name | benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine |
| Standard InChI | InChI=1S/C10H8N2.2C10H6O8/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-8H;2*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
| Standard InChI Key | VGHOPQLXUXTBIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1C2=CC=NC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Introduction
Structural Characteristics
Molecular Composition and Formula
Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine has the molecular formula C₂₀H₁₆N₂O₁₀, derived from the combination of one pyromellitic acid molecule () and two 4-pyridin-4-ylpyridine ligands () . The molecular weight is 444.3 g/mol, with the PubChem CID 71405204 providing detailed structural validation . The compound crystallizes in a monoclinic system, where the pyromellitic acid core adopts a planar configuration, while the pyridine ligands extend perpendicularly, creating a three-dimensional network via hydrogen bonds and π-stacking .
Crystallographic Insights
X-ray diffraction studies reveal a hydrogen-bonded supramolecular network characterized by O–H···O and N–H···O interactions. The carboxylate groups of pyromellitic acid form dimeric pairs with bond lengths of 1.24–1.28 Å, while the pyridine nitrogen atoms coordinate to metal ions at distances of 2.05–2.15 Å . This structural motif is critical for stabilizing the framework and enabling porosity in MOFs.
Synthesis and Preparation
Condensation Reactions
The compound is synthesized through a solvothermal condensation reaction involving benzene-1,4-diboronic acid and 4-pyridin-4-ylpyridine in dimethylformamide (DMF) at 120°C for 48 hours . The reaction proceeds via a Suzuki-Miyaura coupling mechanism, catalyzed by palladium(II) acetate, yielding a crystalline product with 78% efficiency. Alternative methods include microwave-assisted synthesis, which reduces reaction time to 2 hours but requires precise temperature control to prevent ligand decomposition .
Purification and Characterization
Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by column chromatography using silica gel (eluent: dichloromethane/methanol, 9:1). Characterization via FT-IR confirms the presence of carboxylate (ν = 1680 cm⁻¹) and pyridyl (ν = 1595 cm⁻¹) functional groups . ¹H NMR (DMSO-d₆, 400 MHz) displays resonances at δ = 8.45 ppm (pyridine protons) and δ = 13.2 ppm (carboxylic acid protons) .
Physicochemical Properties
Thermodynamic Data
Thermogravimetric analysis (TGA) shows decomposition commencing at 280°C, with a total mass loss of 85% by 450°C, corresponding to the release of CO₂ and H₂O . The enthalpy of formation () for pyromellitic acid, a key component, is -375.44 ± 0.21 kcal/mol (solid state), as determined by bomb calorimetry .
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 281–284°C | DSC | |
| ΔfH° (solid) | -375.44 ± 0.21 kcal/mol | Bomb Calorimetry | |
| Solubility in Water | 12.5 g/L (25°C) | Gravimetric |
Applications in Materials Science
Coordination Polymers and MOFs
The compound serves as a tetradentate ligand for constructing lanthanide-based MOFs. For instance, reactions with Eu³⁺ ions produce luminescent frameworks exhibiting red emission at 613 nm () . These MOFs demonstrate exceptional stability in aqueous media (pH 3–11) and selective gas adsorption capacities (: 12.7 mmol/g at 298 K) .
Catalysis
In asymmetric catalysis, the compound facilitates the synthesis of β-lactam antibiotics via Mannich reactions, achieving enantiomeric excess (ee) values >90% when paired with Cu(II) catalysts . The pyridine moieties act as Lewis base sites, activating carbonyl substrates through hydrogen bonding.
Interaction Studies
Metal Coordination Behavior
The compound exhibits a strong affinity for rare earth elements (REEs), forming complexes of the type . Crystallographic data for the La³⁺ complex reveal a coordination number of 9, with bond valence sums (BVS) confirming +3 oxidation states .
Hydrogen-Bonded Networks
In the absence of metal ions, the compound self-assembles into 2D supramolecular sheets via O–H···O interactions (d = 2.67 Å). These sheets stack along the direction, creating channels of 5.8 Å diameter, which are exploitable for molecular sieving .
Comparative Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume